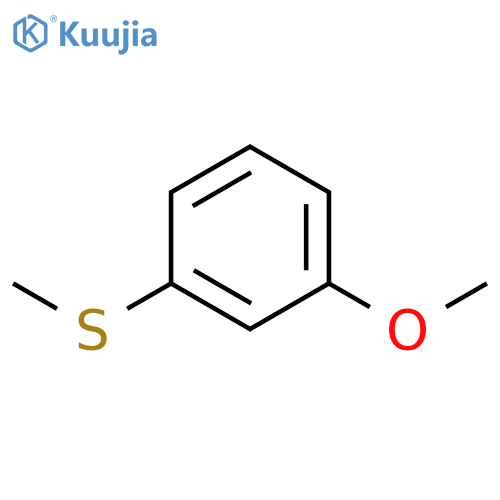Cas no 2388-74-1 (3-Methoxythioanisole)
3-メトキシチオアニソール(3-Methoxythioanisole)は、有機合成化学において重要な中間体として利用される芳香族チオエーテル化合物です。分子式はC8H10OSで、ベンゼン環にメトキシ基(-OCH3)とメチルチオ基(-SCH3)がメタ位に置換した構造を有します。
本化合物の特長として、高い反応性と安定性を併せ持ち、医薬品や農薬、香料などの合成におけるチオール保護基や官能基変換の前駆体として有用です。特にパラ位の電子効果を利用した求電子置換反応に適し、有機金属試剤との反応性も良好です。さらに、揮発性が低いため取り扱いが比較的容易で、合成プロセスにおける作業性の向上が期待されます。

3-Methoxythioanisole structure
商品名:3-Methoxythioanisole
3-Methoxythioanisole 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy thioanisole
- 1-methoxy-3-methylsulfanylbenzene
- 1-Methoxy-3-methylmercapto-benzol
- 1-methoxy-3-methylsulfanyl-benzene
- 3-(Methylthio)anisole
- m-OCH3C6H4SCH3
- Anisole,m-(methylthio)- (6CI,7CI,8CI)
- 1-Methoxy-3-(methylthio)benzene
- 3-(Methylthio)-1-methoxybenzene
- 3-Methoxyphenyl methylsulfide
- Methyl 3-methoxyphenyl sulfide
- Methylm-methoxyphenyl sulfide
- m-Anisyl methyl sulfide
- m-Methoxyphenylmethyl sulfide
- 3-Methoxythioanisole
- Benzene, 1-methoxy-3-(methylthio)-
- Anisole, m-(methylthio)-
- 1-Methoxy-3-methylthiobenzene
- IWVQVOXDIOKVBE-UHFFFAOYSA-N
- NSC133794
- PubChem10653
- KSC205K4F
- 3-methoxyphenyl methyl sulfide
- 3-Methoxythiophenol, S-methyl-
- Methyl (3-methoxyphenyl) sulfide
- (3-methoxyphenyl)(me
- A816964
- BCP17523
- 1-Methoxy-3-(methylsulfanyl)benzene
- AKOS006228434
- NSC-133794
- NSC 133794
- UNII-42GZ952C3G
- (3-methoxyphenyl)(methyl)sulfane
- CAA38874
- 2388-74-1
- TITANIUM(IV)BIS(ETHYLACETOACETATO)DIISOPROPOXIDE
- Methyl m-methoxyphenyl sulfide
- CS-0142490
- 42GZ952C3G
- 1-Methoxy-3-(methylsulfanyl)benzene #
- SCHEMBL1145531
- DTXSID60299933
- MFCD03789162
- EN300-1587895
- D91547
- M1880
- FT-0615960
- J-512808
- 1-methylsulfanyl-3-methoxybenzene
- DTXCID30251068
- 673-603-5
-
- MDL: MFCD03789162
- インチ: 1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
- InChIKey: IWVQVOXDIOKVBE-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 154.04500
- どういたいしつりょう: 154.045
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 34.5
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 1.12
- ふってん: 127°C/18mmHg(lit.)
- フラッシュポイント: 93 °C
- 屈折率: 1.5820 to 1.5860
- PSA: 34.53000
- LogP: 2.41710
- ようかいせい: 未確定
3-Methoxythioanisole セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
危険物標識:

- 危険レベル:IRRITANT, STENCH
3-Methoxythioanisole 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Methoxythioanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB250324-5g |
3-Methoxythioanisole, 98%; . |
2388-74-1 | 98% | 5g |
€52.70 | 2025-03-19 | |
| Alichem | A015000455-1g |
3-Methoxythioanisole |
2388-74-1 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D118221-5g |
3-METHOXYTHIOANISOLE |
2388-74-1 | 97% | 5g |
$200 | 2023-09-03 | |
| Enamine | EN300-1587895-0.1g |
1-methoxy-3-(methylsulfanyl)benzene |
2388-74-1 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1587895-2.5g |
1-methoxy-3-(methylsulfanyl)benzene |
2388-74-1 | 95% | 2.5g |
$20.0 | 2023-06-04 | |
| Enamine | EN300-1587895-1000mg |
1-methoxy-3-(methylsulfanyl)benzene |
2388-74-1 | 95.0% | 1000mg |
$19.0 | 2023-09-24 | |
| Enamine | EN300-1587895-10000mg |
1-methoxy-3-(methylsulfanyl)benzene |
2388-74-1 | 95.0% | 10000mg |
$25.0 | 2023-09-24 | |
| Enamine | EN300-1587895-5000mg |
1-methoxy-3-(methylsulfanyl)benzene |
2388-74-1 | 95.0% | 5000mg |
$21.0 | 2023-09-24 | |
| Ambeed | A869928-5g |
3-Methoxythioanisole |
2388-74-1 | 98% | 5g |
$22.0 | 2025-03-05 | |
| Ambeed | A869928-100g |
3-Methoxythioanisole |
2388-74-1 | 98% | 100g |
$267.0 | 2025-03-05 |
3-Methoxythioanisole 関連文献
-
Mingming Zou,Lu Feng,Tiju Thomas,Minghui Yang Catal. Sci. Technol. 2017 7 4182
-
2. Errata
-
Wei Zhao,Chunxia Yang,Kecheng Liu,Ying Yang,Tao Chang New J. Chem. 2017 41 447
-
Maryam Sadat Alehashem,Chuan-Gee Lim,Noel F. Thomas RSC Adv. 2016 6 18002
-
Wei Zhao,Chunxia Yang,Hongxian Sun,Zhiguo Cheng,Tao Chang New J. Chem. 2018 42 19349
2388-74-1 (3-Methoxythioanisole) 関連製品
- 1879-16-9(p-Methoxythioanisole)
- 30723-54-7(Benzene,1-methoxy-3-(phenylthio)-)
- 2570-43-6(1,2-dimethoxy-4-methylsulfanylbenzene)
- 3393-77-9(4,4'-Dimethoxy Diphenyl Sulfide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2388-74-1)3-Methoxythioanisole

清らかである:99%
はかる:100g
価格 ($):219.0